Cas no 2195952-76-0 (N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine)

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine is a heterocyclic compound featuring a thiazole and pyrazine moiety linked via an azetidine scaffold. Its structural complexity confers potential utility in medicinal chemistry, particularly as a pharmacophore in drug discovery. The presence of the 2,4-dimethylthiazole group enhances metabolic stability, while the pyrazine-2-amine moiety offers hydrogen-bonding capabilities for target interaction. The azetidine ring contributes to conformational rigidity, improving binding selectivity. This compound may serve as a versatile intermediate for developing kinase inhibitors or other biologically active agents. Its well-defined synthetic route allows for scalable production, making it suitable for research applications requiring high-purity building blocks.
N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine structure
2195952-76-0 structure
Product Name:N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine
CAS No:2195952-76-0
MF:C13H15N5OS
MW:289.356100320816
CID:5337891
Update Time:2025-10-19

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2,4-dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
    • (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
    • N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine
    • Inchi: 1S/C13H15N5OS/c1-8-12(20-9(2)16-8)13(19)18-6-10(7-18)17-11-5-14-3-4-15-11/h3-5,10H,6-7H2,1-2H3,(H,15,17)
    • InChI Key: QACOXUHOIPNIBE-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(C)=C1C(N1CC(C1)NC1C=NC=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 363
  • XLogP3: 1.3
  • Topological Polar Surface Area: 99.2

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine Pricemore >>

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N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine Related Literature

Additional information on N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine

Introduction to N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine and Its Significance in Modern Chemical Biology

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 2195952-76-0, represents a novel class of molecules with potential applications in drug discovery and therapeutic development. The intricate structure of this compound, featuring a thiazole core and an azetidine ring system, makes it a subject of intense study for its unique chemical properties and biological activities.

The thiazole moiety is a prominent heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its versatility and biological relevance. Thiazole derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 2,4-dimethyl substitution pattern on the thiazole ring enhances its stability and reactivity, making it an attractive component for the design of bioactive molecules.

The azetidine ring system in N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine introduces an additional layer of complexity, contributing to the compound's unique chemical profile. Azetidine derivatives have been studied for their potential as intermediates in the synthesis of various bioactive compounds. The presence of both thiazole and azetidine moieties suggests that this compound may exhibit dual functionality, making it a promising candidate for multitargeted drug design.

The pyrazinamide moiety at the 2-position of the pyrazine ring further enhances the compound's potential biological activity. Pyrazine derivatives are well-documented for their role in various pharmacological contexts, including antiviral and anticancer therapies. The combination of these structural elements suggests that N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine may possess significant therapeutic potential.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The structural features of N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine align well with current trends in drug discovery, particularly in the area of targeted therapy. The compound's ability to interact with multiple biological targets makes it an attractive candidate for further investigation.

Recent studies have highlighted the importance of structure-based drug design in optimizing biological activity. Computational methods have been increasingly employed to predict the binding modes of small molecules with biological targets. N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyrazin-2-amine has been subjected to molecular docking studies to evaluate its potential interactions with various protein targets. These studies have provided valuable insights into its mechanism of action and have guided the optimization process.

The synthesis of N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-y]pyrazinaminedemonstrates the synthetic versatility of modern organic chemistry. The multi-step synthesis involves key reactions such as cyclization and condensation, which are well-established in the literature. The use of advanced synthetic techniques has allowed for the efficient preparation of this complex molecule.

The pharmacological evaluation of N-[1-(2,4-dimethyl-l,l-thiazole-S-carbonyl)azetidin-S-yI]pyrazin-Z-amine has revealed promising results in preclinical studies. The compound has shown efficacy against several disease models, including cancer and inflammation-related disorders. These findings underscore its potential as a lead compound for further development.

The future directionsof research on N-[1-(2,S-dimethyl-l,l-thiazole-S-carbonyl)azetidinyS-pyrazini-Z-amine include further optimization to enhance its potency and selectivity. Additionally, investigations into its pharmacokinetic properties will be crucial for understanding its potential as a therapeutic agent. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize the therapeutic potential of this compound.

In conclusion,N-[l-(S,S-dimethyl-l,l-thiazole-S-carbonyl)]pyrazini-Z-amine is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties makes it a promising candidate for drug discovery efforts aimed at developing novel therapeutics for various diseases.

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